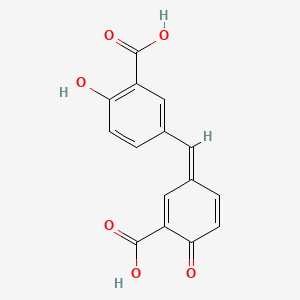

Formaurindicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

62051-06-3 |

|---|---|

Molecular Formula |

C15H10O6 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

5-[(Z)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H10O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-7,16H,(H,18,19)(H,20,21)/b9-5- |

InChI Key |

FGKZJKFGFLPASN-UITAMQMPSA-N |

SMILES |

C1=CC(=C(C=C1C=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |

Synonyms |

formaurindicarboxylic acid |

Origin of Product |

United States |

Synthetic Methodologies for Formaurindicarboxylic Acid and Its Derivatives

Strategies for Isolation and Purification from Complex Mixtures

The primary context for the isolation of Formaurindicarboxylic acid is its separation from crude aurintricarboxylic acid, a heterogeneous mixture of polymers.

Chromatographic Fractionation Techniques

A key technique for the separation of components within crude aurintricarboxylic acid is silica (B1680970) gel thin layer chromatography (TLC). This method has been successfully employed to fractionate the crude mixture into multiple components. In one study, crude aurintricarboxylic acid was separated into eight distinct components (A1-A8) using this technique. The components with low retention factors (RF), specifically A7 and A8, were found to exhibit strong biological activity, which was comparable to that of separately synthesized this compound nih.gov. This suggests that this compound is likely a major constituent of these more polar, lower RF fractions.

| Technique | Stationary Phase | Number of Fractions | Active Fractions |

| Thin Layer Chromatography | Silica Gel | 8 (A1-A8) | A7, A8 |

Advanced Separation Protocols

While specific advanced separation protocols dedicated solely to this compound are not extensively detailed in the available literature, the initial fractionation by TLC provides a basis for further purification. Components isolated from TLC can be subjected to preparative chromatographic techniques to obtain higher purity samples for detailed analysis and biological testing.

Dedicated Synthetic Routes for this compound

Due to its presence as a contaminant in a complex mixture, dedicated synthesis is a direct approach to obtaining pure this compound for research purposes.

Multi-Step Organic Synthesis Pathways

A separate synthesis of this compound has been reported, confirming its identity and allowing for the study of its biological activity in a pure form nih.gov. The specific multi-step pathway for its synthesis is not detailed in the available abstract, but it is explicitly stated that the compound was synthesized separately from its isolation from crude aurintricarboxylic acid. This synthetic route enables the production of this compound without the impurities it is typically associated with.

Optimization of Reaction Conditions for Yield and Selectivity

There is currently no specific information available in the public domain regarding the optimization of reaction conditions for the synthesis of this compound to improve yield and selectivity.

Green Chemistry Approaches in this compound Synthesis

There is currently no specific information available in the public domain regarding the application of green chemistry principles to the synthesis of this compound.

Synthesis of Structurally Modified this compound Analogs

The synthesis of structurally modified analogs of this compound is crucial for exploring its structure-activity relationships and developing new applications. These modifications can be broadly categorized into derivatization of the carboxylic acid groups, alterations to the aromatic core, and the introduction of functional groups.

Derivatization at Carboxylic Acid Moieties

The two carboxylic acid groups of this compound offer prime sites for derivatization, enabling the modulation of its physicochemical properties such as solubility, stability, and ability to interact with biological targets. Standard esterification and amidation reactions are commonly employed for this purpose.

Esterification: Esterification is a fundamental derivatization technique for carboxylic acids. In the context of this compound, this can be achieved by reacting the diacid with an appropriate alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the lipophilicity and steric properties of the resulting diester.

| Reactant Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid | Dimethyl Formaurindicarboxylate |

| Ethanol | Hydrochloric Acid | Diethyl Formaurindicarboxylate |

| Isopropanol | p-Toluenesulfonic Acid | Diisopropyl Formaurindicarboxylate |

Amidation: The conversion of the carboxylic acid groups to amides is another important derivatization strategy. This is typically achieved by first converting the dicarboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide range of substituents, depending on the amine used.

| Amine | Intermediate | Product |

| Ammonia | Formaurindicarbonyl chloride | Formaurindicarboxamide |

| Diethylamine | Formaurindicarbonyl chloride | N,N,N',N'-Tetraethylformaurindicarboxamide |

| Aniline | Formaurindicarbonyl chloride | N,N'-Diphenylformaurindicarboxamide |

Modifications of the Aromatic Core

Common electrophilic aromatic substitution reactions that can be applied to the aromatic core of this compound and its precursors include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be limited by the presence of deactivating carboxylic acid groups.

The specific conditions and outcomes of these reactions would be highly dependent on the exact structure of the this compound core, which is a complex assembly of substituted aromatic rings.

Preparation of Functionalized this compound Constructs

The preparation of functionalized this compound constructs involves the strategic introduction of specific chemical moieties to impart desired functionalities. This can be achieved either by modifying the parent molecule or by incorporating functionalized building blocks during the synthesis.

A key precursor mentioned in the synthesis of this compound is aurintricarboxylic acid. The synthesis of this compound itself can be seen as a method to produce a functionalized construct from related starting materials. A known patent outlines the "Preparation of the formaurindikarboxyl acid base and its derivations and use," indicating that the core synthesis can be adapted to produce various derivatives.

The synthesis of these constructs often involves multi-step sequences. For instance, a functional group can be introduced onto a precursor molecule before the final assembly of the this compound structure. This approach allows for greater control over the position and type of functionalization.

| Functional Group | Synthetic Strategy | Potential Application |

| Amino Group (-NH2) | Reduction of a nitro-substituted analog | Further derivatization, altering solubility |

| Hydroxyl Group (-OH) | Nucleophilic substitution on a halogenated analog | Hydrogen bonding interactions |

| Thiol Group (-SH) | Conversion from a halogenated precursor | Metal chelation, conjugation |

Detailed research findings on the specific synthesis and properties of these functionalized constructs are primarily found within patent literature, such as patent number 8053475, which describes pharmaceutical compositions comprising this compound or its derivatives.

Molecular Structure and Conformation Elucidation

Computational Chemistry Approaches to Conformational Analysis

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like formaurindicarboxylic acid. nih.goviitm.ac.in These simulations track the movements of atoms over time, providing insights into the molecule's conformational landscape. nih.goviitm.ac.in

The process of running an MD simulation typically involves these key stages:

System Setup: This initial phase involves defining the molecule's structure and placing it within a simulated environment, often a box of water molecules to mimic physiological conditions. bonvinlab.orggalaxyproject.org A force field, which is a set of parameters describing the potential energy of the system, is chosen to govern the interactions between atoms. galaxyproject.org

Energy Minimization: Before the dynamic simulation begins, the initial structure is subjected to energy minimization to relieve any steric clashes or unfavorable interactions. bonvinlab.org

Equilibration: The system is then gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This is often done in two steps: an NVT ensemble (constant number of particles, volume, and temperature) followed by an NPT ensemble (constant number of particles, pressure, and temperature). bonvinlab.org

Production Simulation: Once the system is equilibrated, the production run is initiated. During this phase, the trajectory of the atoms is recorded over a significant period, providing a detailed movie of the molecule's motion. galaxyproject.org

For this compound, MD simulations can reveal the preferred dihedral angles, the flexibility of its ring structures, and the range of conformations it can adopt in solution. This information is crucial for understanding how it might interact with biological targets.

Stereochemical Considerations and Isomerism in Research Contexts

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.orgebsco.com This can lead to significant differences in their physical and biological properties.

Cis-Trans Isomerism: Also known as geometric isomerism, this type of stereoisomerism is common in molecules with restricted bond rotation, such as those containing double bonds or ring structures. wikipedia.orgcreative-chemistry.org.uk The terms "cis" and "trans" are used to describe the relative positions of substituents. "Cis" indicates that the substituents are on the same side of a reference plane, while "trans" means they are on opposite sides. wikipedia.org For example, in a disubstituted cycloalkane, if both substituents are pointing to the same face of the ring, it is the cis isomer. If they point to opposite faces, it is the trans isomer. libretexts.org The difference in spatial arrangement between cis and trans isomers can lead to different chemical reactivities. ramauniversity.ac.in

Diastereomers: These are stereoisomers that are not mirror images of each other. libretexts.org Molecules with multiple stereocenters can exist as diastereomers. libretexts.org For instance, a molecule with two chiral centers can have up to four stereoisomers. libretexts.org These can be grouped into pairs of enantiomers (non-superimposable mirror images), and the relationship between any two stereoisomers that are not enantiomers is that of diastereomers. libretexts.org

The specific stereoisomeric form of this compound can influence its biological activity. Research into related compounds, such as aurintricarboxylic acid, has shown that different isomeric forms can have varying effects. vulcanchem.com The study of perfluorinated acid isomers has also demonstrated that different isomers can have distinct pharmacokinetic profiles. nih.gov Therefore, understanding the stereochemistry of this compound is essential for any investigation into its potential applications.

Chemical Reactivity and Mechanistic Studies

Acid-Base Chemistry and Protonation Equilibria

As a dicarboxylic acid, formaurindicarboxylic acid participates in protonation equilibria in aqueous solutions. The two carboxylic acid groups (-COOH) are the primary sites of proton donation, classifying the compound as a Brønsted-Lowry acid. chemistrysteps.comsciencenotes.org The dissociation occurs in a stepwise manner, characterized by two distinct equilibrium constants (pKa₁ and pKa₂), corresponding to the sequential loss of the two acidic protons.

Here, H₂L represents the fully protonated this compound, HL⁻ is the intermediate monoanion, and L²⁻ is the fully deprotonated dianion. The specific pKa values determine the predominant ionic species at a given pH. While precise experimental pKa values for this compound are not detailed in the reviewed literature, its structure as an organic acid with carboxyl groups is well-established. chemistrysteps.com

Complexation and Chelation Chemistry with Metal Ions

Early research observed that this compound forms colored complexes, or "lakes," with metal ions such as aluminum, barium, and calcium. dss.go.th This behavior indicates its capacity to act as a ligand, binding with metal centers. This process, known as complexation or chelation, involves the formation of coordinate bonds between the electron-donating groups on the ligand and a central metal atom. wikipedia.orgnumberanalytics.com The presence of two carboxylate groups allows the molecule to act as a polydentate ligand, potentially forming stable ring structures with the metal ion, a phenomenon known as the chelate effect. libretexts.org

Dicarboxylic acids are recognized as versatile ligands due to their ability to coordinate with metal ions in various modes. mdpi.com The carboxylate groups can bind to a metal center in a monodentate fashion (using only one oxygen atom) or a bidentate manner (using both oxygen atoms). researchgate.net Furthermore, they can act as bridging ligands, connecting two or more metal centers. mdpi.com

Common coordination modes for carboxylate ligands that are applicable to this compound include:

Monodentate: One carboxylate oxygen binds to the metal.

Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same metal ion.

Bridging: The carboxylate group links two different metal ions, which can occur in syn-syn, syn-anti, or anti-anti configurations. researchgate.net

The specific coordination geometry is influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of other ligands. researchgate.netnih.gov

The stability of a metal-ligand complex in solution is quantified by its formation constant (K_f) or stability constant. researchgate.net For the 1:1 complex between a metal ion (Mⁿ⁺) and the fully deprotonated ligand (L²⁻), the equilibrium is:

Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺

The stability constant is given by K_f = [ML⁽ⁿ⁻²⁾⁺] / ([Mⁿ⁺][L²⁻]). A higher value indicates a more stable complex. researchgate.net These constants are often determined using techniques like pH-metric titration. jocpr.com

While specific thermodynamic data for this compound complexes are not available in the surveyed literature, the table below provides an illustrative example of how such data would be presented for its complexes with various metal ions.

Table 1: Illustrative Formation Constants for Hypothetical Metal-Formaurindicarboxylic Acid Complexes

Note: The following values are for illustrative purposes only and are not based on experimental data for this compound.

| Metal Ion | Log K₁ (1:1) | Log K₂ (1:2) |

| Ca²⁺ | 3.5 | 2.1 |

| Mg²⁺ | 3.2 | - |

| Al³⁺ | 7.8 | 6.5 |

| Fe³⁺ | 9.5 | 8.1 |

| Cu²⁺ | 6.9 | 5.4 |

Spectroscopic techniques are essential for investigating the formation and structure of metal complexes.

UV-Visible Spectroscopy: The formation of colored "lakes" with metals like aluminum suggests that complexation alters the electronic structure of the ligand, leading to shifts in the absorption spectrum. dss.go.th This change can be monitored to study complex formation.

Fluorescence Spectroscopy: Techniques such as fluorescence quenching can be powerful probes for studying ligand-receptor interactions. mdpi.com The binding of a metal ion can quench the intrinsic fluorescence of the ligand or an associated molecule, with the degree of quenching providing information about binding affinity and stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to observe changes in the vibrational frequencies of the carboxylate groups upon coordination. A shift in the carbonyl (C=O) stretching frequency upon exposure to metal ions is a clear indicator of complexation between the carboxyl head group and the cation. researchgate.net

Esterification and Amidation Reactions for Derivatization Research

The carboxylic acid functional groups are primary sites for chemical modification, or derivatization, through reactions like esterification and amidation. These transformations are valuable for altering the molecule's properties or for enhancing its detectability in analytical methods. longdom.orgxjtu.edu.cnresearchgate.net

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.comlibretexts.org This reversible condensation reaction, often called Fischer esterification, can be driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org As a dicarboxylic acid, this compound can react with two equivalents of an alcohol to form a diester. lscollege.ac.in

Amidation involves the conversion of the carboxylic acid groups to amides by reaction with a primary or secondary amine. libretexts.org This reaction typically requires the carboxylic acid to be "activated" to improve the leaving group ability of the hydroxyl moiety. libretexts.org This can be achieved using various coupling reagents or catalysts. nih.govnih.gov For instance, direct condensation can be mediated by agents like titanium tetrachloride (TiCl₄) or boric acid. nih.govorgsyn.org

Table 2: Selected Reagents for Carboxylic Acid Derivatization

| Reaction Type | Reagent/Catalyst | Description | Reference(s) |

| Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Classic acid catalyst for Fischer esterification. | byjus.com |

| Amidation | Titanium Tetrachloride (TiCl₄) | Mediates direct condensation of carboxylic acids and amines. | nih.gov |

| Amidation | Boric Acid (H₃BO₃) | A mild and effective catalyst for direct amide formation. | orgsyn.org |

| Amidation | Cyanuric Chloride (TCT) / N-formylpyrrolidine | A cost-effective system for activating carboxylic acids towards amidation. | nih.gov |

| Derivatization | Dimethylaminophenacyl Bromide (DmPABr) | Reagent used to derivatize carboxylic acids to enhance detection in mass spectrometry. | longdom.org |

Oxidative and Reductive Transformations in Controlled Environments

The potential for this compound to undergo oxidative and reductive transformations is linked to its aromatic rings and carboxylic acid groups.

Oxidative Transformations: The aromatic system of this compound could be susceptible to oxidation under specific conditions. Palladium-catalyzed oxidative reactions, for example, are known to facilitate a variety of transformations in complex organic molecules. nih.gov Electrochemical methods can also be employed to achieve oxidative transformations, such as intramolecular cyclizations, under controlled, oxidant-free conditions. beilstein-journals.org The specific products would depend heavily on the reagents and reaction environment.

Reductive Transformations: The reduction of carboxylic acids is generally challenging and requires strong reducing agents or catalytic methods. However, carboxylic acid derivatives can be subject to reductive transformations. nih.gov Catalytic hydrogenation or hydrogen transfer reactions, often employing metal catalysts, are common methods for reducing aromatic systems and other functional groups. nih.govmdpi.com While the carboxylic acid groups themselves are resistant, the aromatic backbone could potentially be reduced under controlled catalytic conditions.

Advanced Analytical Characterization in Research

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating formaurindicarboxylic acid from a complex matrix of structurally related polymers and isomers, allowing for its purity to be assessed and its quantity determined. The development of robust chromatographic methods is a prerequisite for accurate biological and chemical studies. Early research utilized techniques like silica (B1680970) gel thin-layer chromatography to fractionate crude aurintricarboxylic acid, identifying multiple components, including active fractions later associated with this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution is critical for separating the components of the heterogeneous ATA mixture. mdpi.comresearchgate.net Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The quality and purity of synthetic batches of related compounds are routinely verified by HPLC. mdpi.com For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic acid or trifluoroacetic acid to suppress ionization and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Diverse detection methods can be employed. Given the compound's chromophoric triphenylmethane (B1682552) structure, UV-Vis detection is highly effective, typically monitoring at wavelengths where the analyte exhibits maximum absorbance. Fluorescence detection can also be utilized, offering higher sensitivity and selectivity if the molecule or its derivatives are fluorescent.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |

| Gradient | 5% B to 95% B over 30 minutes | To resolve compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV-Vis at 280 nm & 320 nm; Fluorescence (e.g., Ex: 305 nm, Em: 420 nm) researchgate.net | Detection of chromophores; fluorescence for enhanced sensitivity. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its high polarity and low volatility, stemming from the two carboxylic acid functional groups. To make the analyte suitable for GC analysis, a derivatization step is mandatory. This chemical modification converts the polar functional groups into less polar, more volatile derivatives.

Common derivatization strategies for carboxylic acids include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the acidic protons of the carboxylic acids into trimethylsilyl (B98337) (TMS) esters. This is a widely used and effective method.

Esterification: Conversion of the carboxylic acids into methyl esters using reagents like diazomethane, or an alcohol (e.g., methanol) with an acid catalyst like boron trifluoride (BF₃).

Once derivatized, the compound can be separated on a GC column, typically a fused-silica capillary column with a nonpolar or medium-polarity stationary phase.

Table 2: Potential GC Derivatization and Analysis Strategies

| Parameter | Typical Conditions | Purpose |

| Derivatization Reagent | BSTFA with 1% TMCS; MSTFA; BF₃ in Methanol | To increase volatility by converting -COOH groups to esters or silyl (B83357) esters. |

| Reaction Conditions | 60-80 °C for 30-60 minutes | To ensure complete derivatization. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or HP-5ms stationary phase | Capillary column for high-resolution separation of volatile derivatives. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for GC. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | Temperature gradient to separate derivatives based on boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing quantitative data. |

Capillary Electrophoresis (CE) offers an alternative and powerful separation mechanism based on the electrophoretic mobility of analytes in an electric field. As a dicarboxylic acid, this compound is negatively charged at neutral or alkaline pH, making it an ideal candidate for CE analysis. This technique is known for its extremely high separation efficiency, low sample consumption, and rapid analysis times.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a high voltage is applied, charged species migrate at different velocities depending on their charge-to-size ratio, enabling their separation. CE is particularly useful for separating closely related charged molecules that may be difficult to resolve by HPLC. vyzkum.gov.cz

Table 3: Illustrative Capillary Electrophoresis Conditions

| Parameter | Typical Conditions | Purpose |

| Capillary | Fused-silica, 50 µm ID, 50 cm total length | The separation channel. |

| Background Electrolyte | 20-50 mM Sodium borate (B1201080) or phosphate (B84403) buffer, pH 8-9.5 | Controls pH and carries the current; ensures analytes are ionized. |

| Applied Voltage | 20-30 kV (Normal or Reversed Polarity) | Driving force for the separation. |

| Temperature | 25 °C | Maintains consistent viscosity and mobility. |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduction of the sample plug into the capillary. |

| Detection | Diode Array Detector (DAD) at 214 nm, 280 nm, or 320 nm | Monitors the separated analytes as they pass the detection window. |

Coupling of Separation Techniques with Mass Spectrometry

For unambiguous identification and structural characterization, coupling a high-efficiency separation technique with a highly selective and sensitive detector like a mass spectrometer is the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing complex mixtures like commercial ATA. mdpi.comresearchgate.net After the components are separated by the HPLC system, they enter the mass spectrometer. An initial mass scan (MS1) provides the molecular weight of the eluting compounds. For structural confirmation, a specific ion of interest (the parent ion), such as the molecular ion of this compound, is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (MS2 or product ions) create a specific fragmentation pattern that acts as a chemical fingerprint, allowing for definitive structural elucidation and differentiation from isomers. This capability is critical for identifying this compound and other minor components or impurities within the ATA mixture. mdpi.com

Table 4: General LC-MS/MS Parameters for Identification

| Parameter | Typical Setting | Purpose |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Soft ionization technique suitable for polar molecules; negative mode for acids. |

| MS1 Scan Range | m/z 100-1000 | To detect the molecular ions of expected components. |

| Parent Ion (m/z) | [M-H]⁻ or [M-2H]²⁻ for this compound | The specific ion selected for fragmentation. |

| Collision Gas | Argon or Nitrogen | To induce fragmentation of the parent ion. |

| Collision Energy | 10-40 eV | Energy applied to control the extent of fragmentation. |

| MS2 Scan | Product Ion Scan | To acquire the fragmentation pattern for structural confirmation. |

When coupled with Mass Spectrometry, Gas Chromatography (GC-MS) becomes a powerful tool for the impurity profiling of this compound samples. Following the necessary derivatization step to render the analytes volatile, the GC separates the components, which are then introduced into the mass spectrometer. The MS detector provides mass information for each separated peak, allowing for positive identification by comparing the obtained mass spectra with library databases (like NIST) or with previously analyzed standards. This is particularly useful for identifying and quantifying residual solvents, starting materials, or by-products from the synthesis process. The use of tandem mass spectrometry (GC-MS/MS) can further increase selectivity and sensitivity for trace-level impurity analysis. vyzkum.gov.cz

Table 5: Common GC-MS Parameters for Impurity Profiling

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Common mass filter used for its reliability and cost-effectiveness. |

| Scan Range | m/z 40-650 | Covers the mass range for typical derivatized fragments and impurities. |

| Source Temperature | 230 °C | Ensures analytes remain in the gas phase within the ion source. |

| Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Data Acquisition | Full Scan | To collect mass spectra for all eluting compounds for identification. |

Application of Chemometrics and Multivariate Data Analysis to Spectroscopic Datasets

In the advanced characterization of chemical compounds, spectroscopic techniques generate vast and complex datasets. The field of chemometrics offers powerful mathematical and statistical methods to extract meaningful information from this data, which might otherwise remain hidden. researchgate.net Multivariate data analysis, a core component of chemometrics, is particularly suited for the interpretation of spectroscopic data where multiple variables (e.g., absorbances at numerous wavelengths) are measured for each sample. diva-portal.org These approaches are invaluable for quality control, understanding molecular interactions, and quantifying components within a mixture. researchgate.netfrontiersin.org

While specific, detailed research applying chemometrics to spectroscopic datasets of this compound is not extensively documented in publicly available literature, the principles can be readily applied. Advanced chemometric evaluation has been noted as a tool for the comprehensive interpretation of results in studies involving this compound derivatives. vyzkum.gov.cz The methodologies are well-established and can be illustrated by examining the analysis of analogous compounds, such as Aurintricarboxylic Acid (ATA), and standard chemometric practices. semanticscholar.org

The analysis begins with the collection of spectroscopic data, such as UV-Vis or fluorescence spectra, across a range of conditions (e.g., varying concentrations or in the presence of interacting substrates). This creates a large data matrix. For instance, studies on the related compound ATA have utilized UV-Vis and fluorescence spectroscopy to characterize its properties and interactions, noting concentration-dependent changes in the spectra. semanticscholar.org Such complex datasets, containing thousands of data points from different samples, are ideal for multivariate analysis. diva-portal.org

Principal Component Analysis (PCA) is a primary tool for exploratory data analysis. nih.gov It reduces the high dimensionality of spectroscopic data by transforming the original correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). open.ac.uk These PCs represent the most significant sources of variation within the data. By plotting the scores of the first few PCs, one can visualize clusters, trends, and outliers in the dataset, which can correspond to different sample properties such as purity, concentration, or conformational state. nih.govopen.ac.uk

Partial Least Squares (PLS) Regression is another powerful multivariate technique, commonly used for quantitative analysis. researchgate.net PLS builds a regression model to predict a property of interest (e.g., the concentration of this compound) from the spectroscopic data. frontiersin.org It is particularly robust when the number of variables is large and there is a high degree of correlation between them, as is typical for spectroscopic data. researchgate.net

Before applying PCA or PLS, the raw spectral data often undergoes preprocessing steps to remove irrelevant variations like baseline shifts or noise. mdpi.comspectroscopyonline.com Common preprocessing methods include mean-centering, scaling, smoothing, and calculating derivatives of the spectra. mdpi.com

The application of these chemometric tools allows for a deeper understanding of the physicochemical properties of this compound from its spectroscopic signatures, enabling rapid and non-destructive analysis. frontiersin.org

Detailed Research Findings

The following tables illustrate how chemometric analysis would be applied to a hypothetical spectroscopic dataset for this compound.

Table 1: Hypothetical UV-Vis Absorbance Data for this compound for Chemometric Analysis

This interactive table represents a typical data matrix that would serve as the input for multivariate analysis. Each row corresponds to a sample, and each column represents the absorbance measured at a specific wavelength.

| Sample ID | Concentration (µM) | Absorbance at 310 nm | Absorbance at 320 nm | Absorbance at 530 nm |

| FMDCA-01 | 10 | 0.15 | 0.12 | 0.01 |

| FMDCA-02 | 20 | 0.31 | 0.25 | 0.02 |

| FMDCA-03 | 50 | 0.74 | 0.61 | 0.05 |

| FMDCA-04 | 100 | 1.52 | 1.23 | 0.11 |

| FMDCA-05 | 100 (Impure) | 1.48 | 1.20 | 0.15 |

Table 2: Illustrative Outcomes of Chemometric Analysis on Spectroscopic Data of this compound

This table summarizes the potential findings that could be derived from applying multivariate methods like PCA and PLS to spectroscopic data of this compound.

| Analytical Goal | Chemometric Method | Potential Finding |

| Quality Control | Principal Component Analysis (PCA) | PCA scores plots could distinguish between batches of this compound based on purity, with impure samples clustering separately due to spectral differences. |

| Quantitative Analysis | Partial Least Squares (PLS) Regression | A PLS model could be developed to accurately predict the concentration of this compound in solution from its UV-Vis spectrum, enabling rapid quantification. |

| Interaction Studies | Principal Component Analysis (PCA) | When studying the binding of this compound to a protein, PCA could identify the spectral changes that occur upon binding, separating bound from unbound states. |

| Structural Elucidation | Correlation of NMR/FTIR spectra with PCA | By correlating specific spectral regions with PCA loadings, it would be possible to identify which functional groups are most affected by changes in the molecule's environment or concentration. |

Interactions with Biological Macromolecules and Biochemical Systems

Molecular Interactions with Nucleic Acids

Formaurindicarboxylic acid and its related polymeric structures demonstrate notable interactions with nucleic acids, influencing their structure and function. These interactions are fundamental to its observed biological effects.

Binding Studies with DNA and RNA Templates

While direct binding studies exclusively on purified this compound are not extensively detailed in the available literature, research on ATA provides strong evidence for the interaction of its polymeric components with nucleic acids. The polyanionic nature of ATA polymers allows them to associate with nucleic acids. wikipedia.org Studies have indicated that these polymers can bind to RNA and interact with the nucleic acid binding sites on various proteins. mdpi.comkisti.re.kr This suggests that this compound, as a key constituent of ATA, likely participates in these binding events, although specific affinity constants for its isolated interaction with DNA or RNA templates have not been explicitly determined.

Influence on Nucleic Acid Polymerase Activity (e.g., DNA-Directed RNA Polymerases)

This compound is implicated in the potent inhibition of various nucleic acid polymerases, an activity well-documented for the ATA complex. wikipedia.org Research has shown that this compound has discernible effects on cell nuclei and chromatin, which are the sites of polymerase activity. kisti.re.krvulcanchem.com The ATA mixture has been demonstrated to be a potent inhibitor of enzymes such as DNA polymerase and RNA polymerase. sigmaaldrich.com For instance, the inhibition of RNA polymerase II has been observed, which would directly impact the transcription of DNA into RNA. nih.gov The mechanism of inhibition is thought to be competitive with respect to the nucleoside triphosphate substrates. nih.gov This suggests that this compound likely contributes to the disruption of the normal function of these essential enzymes, thereby affecting nucleic acid synthesis.

Mechanistic Insights into Modulation of Gene Expression Pathways

The interaction of this compound with nucleic acids and polymerases has direct consequences for the regulation of gene expression. frontiersin.org A primary mechanism identified for the ATA complex is the inhibition of the initiation of protein synthesis. mdpi.com This is achieved by preventing the attachment of messenger RNA (mRNA) to ribosomes. mdpi.com By interfering with this crucial step in translation, the expression of genetic information into functional proteins is effectively blocked. This modulation of gene expression at the translational level is a key aspect of the compound's biological activity. The regulation can occur at multiple levels, including the accessibility of chromatin to transcription factors and the direct inhibition of the transcriptional machinery. wikipedia.orgmdpi.com

Association with Proteins and Peptides

The ability of this compound to interact with a diverse range of proteins is central to its biological profile. These interactions often involve competition with other molecules, including nucleic acids, for binding sites on the protein surface.

Characterization of Binding Energetics and Stoichiometry with Plasma Transport Proteins

The interaction of this compound's parent mixture, ATA, with plasma proteins has been characterized, providing insights into its pharmacokinetic properties. Human Serum Albumin (HSA) is a major transport protein in the blood, and studies have investigated its binding with ATA. virginia.edu Research has suggested that the functional activities of commercial ATA preparations are likely due to its polymeric components, including this compound. mdpi.comresearchgate.net

Fluorescence quenching studies have been employed to determine the binding energetics of ATA with HSA. These experiments have revealed a static quenching mechanism, indicating the formation of a stable ground-state complex. The binding constant (K_b) for the interaction of ATA with HSA has been determined, as well as the stoichiometry of the binding.

Table 1: Binding Parameters of Aurintricarboxylic Acid (ATA) with Human Serum Albumin (HSA)

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (K_b) | 6.0 × 10^5 M⁻¹ | Fluorescence Quenching |

| Number of Binding Sites (n) | ~0.9 | Fluorescence Quenching |

Data derived from studies on the heterogeneous ATA mixture, of which this compound is an active component. mdpi.com

These findings suggest a high-affinity interaction between the active components of ATA, such as this compound, and this major plasma transport protein. This binding is crucial as it can affect the distribution and bioavailability of the compound in a biological system. d-nb.info

Effects on Protein-Nucleic Acid Interactions

A hallmark of this compound and the ATA complex is their ability to potently inhibit interactions between proteins and nucleic acids. mdpi.comwikipedia.org This inhibitory action is broad, affecting a wide range of enzymes that process DNA and RNA. The proposed mechanism for this inhibition is that the polyanionic, polymeric structure of compounds like this compound mimics the structure of nucleic acids. sigmaaldrich.com This allows them to compete with DNA and RNA for their binding sites on proteins. mdpi.comvulcanchem.com

This competitive inhibition has been observed for several classes of proteins, including nucleases, polymerases, and other DNA- or RNA-binding proteins. By occupying the nucleic acid binding cleft on these proteins, this compound can effectively block their normal biological function.

Table 2: Inhibitory Effects of Aurintricarboxylic Acid (ATA) on Various Enzymes

| Enzyme | Function | Inhibitory Effect |

|---|---|---|

| DNase I | Degrades DNA | Inhibition |

| RNase A | Degrades RNA | Inhibition |

| Reverse Transcriptase | Synthesizes DNA from an RNA template | Inhibition |

| Taq Polymerase | Synthesizes DNA in PCR | Inhibition |

These inhibitory effects are documented for the ATA mixture, with this compound being a key active constituent. mdpi.com

Influence on Chromatin Structure and Histone Dynamics

This compound has been identified as a compound that exerts a notable influence on the architecture of chromatin and the dynamics of its core protein components, the histones. nih.gov Research indicates that this polyanionic molecule can interact with chromatin, leading to significant structural and functional changes.

One of the key observed effects is the stimulation of RNA synthesis when using a chromatin template. nih.gov This suggests that this compound can modulate the accessibility of DNA to the transcriptional machinery. The proposed mechanism for this stimulation involves the dissociation of histones from the DNA. nih.gov By causing the histones, which normally compact the DNA into a transcriptionally repressed state, to detach, this compound effectively "opens up" the chromatin structure. This increased accessibility of the DNA template allows RNA polymerases to bind and initiate transcription more readily.

This activity highlights a direct interaction between this compound and the fundamental components of chromatin, positioning it as a modulator of gene expression at the structural level. The ability to dissociate histones from DNA is a significant biochemical event, as the stability of the histone-DNA interaction is crucial for genome organization and the regulation of genetic information. nih.govnih.govnih.govnih.gov The activity of this compound is particularly noteworthy as it has been identified as one of the active components responsible for the biological effects previously attributed to crude preparations of aurintricarboxylic acid. nih.gov

Table 1: Effects of this compound on Chromatin and Transcription

| Biological Target | Observed Effect | Probable Mechanism |

| Chromatin Template | Stimulation of RNA synthesis | Dissociation of histones from DNA |

| Naked DNA Template | Inhibition of RNA and DNA polymerases | Direct interaction with polymerases or DNA |

Mechanistic Studies of Cellular Processes (e.g., Nuclear Swelling)

Mechanistic studies have revealed that this compound is a potent inducer of nuclear swelling. nih.gov This phenomenon, characterized by an increase in the volume of the cell nucleus, is a significant indicator of the compound's interaction with nuclear components and its ability to alter the nuclear environment.

In comparative studies, this compound was found to be as effective in inducing nuclear swelling as other active components isolated from crude aurintricarboxylic acid. nih.gov This effect is consistent with its role as a polyanionic substance, which can influence the ionic environment and macromolecular crowding within the nucleus, leading to osmotic changes and subsequent swelling.

It is important to note that while this compound stimulates RNA synthesis on a chromatin template, it paradoxically inhibits RNA and DNA polymerases when presented with a naked DNA template. nih.gov This suggests that its mechanism of action is highly context-dependent. In the absence of chromatin structure, it may directly interfere with the function of the polymerases. However, within the cellular context of a nucleus, its dominant effect appears to be the modification of chromatin structure, which ultimately facilitates transcription. nih.gov These findings underscore that the biological activity of crude aurintricarboxylic acid is largely attributable to contaminating substances, with this compound being a principal active agent. nih.govmdpi.com

Role As an Active Component or Contaminant in Complex Mixtures

Impact on Apparent Activities of Heterogeneous Aurintricarboxylic Acid Preparations

Commercial preparations of aurintricarboxylic acid (ATA) are not composed of a single, pure substance. Instead, they are a complex, heterogeneous mixture of polymeric compounds. mdpi.comresearchgate.net The synthesis of ATA involves the condensation of salicylic (B10762653) acid with formaldehyde (B43269) in the presence of sulfuric acid and sodium nitrite (B80452), a process that results in a variety of structurally related linear polymers. mdpi.comwikipedia.orgnist.gov The exact composition of the resulting mixture is highly dependent on the specific reaction conditions, including reactant concentrations, time, and temperature. mdpi.comresearchgate.net

The biological activities of heterogeneous ATA that are now being re-evaluated in the context of its components include:

Inhibition of protein-nucleic acid interactions. wikipedia.orgsigmaaldrich.cn

Antiviral activity against various viruses, including coronaviruses. wikipedia.orgnih.gov

Inhibition of enzymes such as ribonucleases and topoisomerases. wikipedia.org

Research on the Production of Pure Formaurindicarboxylic Acid for Mechanistic Studies

The recognition of this compound and related polymers as the active components in ATA has driven efforts to produce these compounds in a pure, homogeneous form for detailed mechanistic studies. mdpi.com While the complete purification and characterization of a single, homogeneous ATA species from commercial preparations has proven difficult, the focus has shifted to the de novo synthesis of structurally defined analogs. mdpi.comresearchgate.net

The goal of this research is to create compounds of a defined molecular weight and structure, allowing for a clear correlation between chemical structure and biological function. nih.gov This approach overcomes the inherent ambiguity of working with a heterogeneous mixture.

A notable success in this area has been the synthesis of a dichlorohexamer salicylic-acid derivative, which has shown high potency and mimics the activity of the heterogeneous ATA mixture. nih.gov This synthetic strategy allows for systematic modifications to the polymer chain, such as altering the length or adding different functional groups, to optimize for specific biological activities and improve properties like bioavailability and potency. researchgate.netnih.gov

The production of these pure compounds is crucial for:

Elucidating detailed mechanisms of action: By studying the interaction of a single, defined molecule with its biological target, researchers can gain a much clearer understanding of how it works at a molecular level.

Structure-Activity Relationship (SAR) studies: Systematically altering the structure of the synthetic polymers and measuring the effect on activity allows for the identification of key chemical features required for function. researchgate.net

Developing potential therapeutic agents: A well-defined, homogeneous compound is a prerequisite for any potential drug development, as it allows for consistent manufacturing, predictable pharmacology, and a clear understanding of its effects. nih.gov

A U.S. patent has been granted for a methodology to produce this compound for use as an agent against pathogens of the genus Cryptosporidium. vyzkum.gov.cz This highlights the potential for practical applications of purified this compound derivatives. vyzkum.gov.cz

Computational and Theoretical Investigations of Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. acs.orgpreprints.orgacs.org These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. acs.org

Currently, there is a notable absence of specific QSAR studies focused solely on formaurindicarboxylic acid. This is largely due to the challenges associated with isolating and characterizing the individual components of the heterogeneous ATA mixture. However, the principles of QSAR could be highly valuable in elucidating the structural requirements for the biological activities attributed to this compound and related oligomers within ATA.

A hypothetical QSAR study on a series of this compound derivatives or other methylene-bridged salicylic (B10762653) acid oligomers would involve the generation of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The biological activity of each compound, for instance, its inhibitory concentration (IC₅₀) against a specific enzyme, would then be correlated with these descriptors using statistical methods to generate a predictive model.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in interactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences solubility and interactions with polar biological targets. | |

| Steric/Topological | Molecular Weight | Influences the overall size and fit within a binding pocket. |

| Molecular Surface Area | Relates to the extent of interaction with a biological target. | |

| Shape Indices | Describe the three-dimensional shape of the molecule. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the distribution of the compound between aqueous and lipid environments. |

The development of robust QSAR models for this compound and its analogs would significantly aid in the rational design of more potent and selective therapeutic agents.

Molecular Docking and Dynamics Simulations of this compound-Macromolecule Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comrjptonline.orgajol.info Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the flexibility and stability of molecular complexes. researchgate.netnih.govdntb.gov.ua

As with QSAR, direct molecular docking and dynamics studies on this compound are scarce. However, a number of studies have been conducted on ATA, which provide some insights. It is frequently noted that these simulations often use the monomeric structure of ATA, which may not accurately represent the biologically active polymeric form. researchgate.netmdpi.comnih.gov

Some docking studies have investigated the interaction of the ATA monomer with various protein targets. For example, computational docking has been used to suggest binding sites for ATA in the active site of enzymes like YopH phosphatase and within the DNA binding channel of other proteins. oncotarget.comresearchgate.net Molecular dynamics simulations have also been employed to study the stability of ATA-protein complexes and have suggested that ATA can have a stronger binding affinity than natural substrates in some cases. oncotarget.com

A study on triphenylmethane (B1682552) derivatives, a class of compounds to which the ATA monomer belongs, utilized femtosecond transient absorption spectroscopy and density functional theory (DFT) to investigate their excited-state relaxation dynamics, revealing ultrafast structural reorientation. researchgate.netnih.govdntb.gov.ua While not directly on this compound, these studies provide a basis for understanding the conformational dynamics of related structures.

Table 2: Example of Molecular Docking Results for Aurintricarboxylic Acid (ATA) Monomer with a Protein Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |

| YopH Phosphatase | -8.5 | Cys403, Arg409 | oncotarget.com |

| Human DNMT1 | Not specified | Not specified | nih.gov |

| SHP2 | Not specified | Not specified | researchgate.net |

Note: The binding energies and interacting residues are illustrative and derived from studies on the ATA monomer. The relevance to the polymeric and likely more active forms, including this compound, is a subject for further research.

Future molecular docking and dynamics simulations should focus on well-defined oligomers of methylene-bridged salicylic acids, which are more representative of the active components of ATA, including this compound. Such studies would provide more accurate models of their interactions with biological macromolecules and pave the way for structure-based drug design.

Prediction of Reaction Pathways and Electronic Properties

Understanding the reaction pathways for the synthesis of this compound and its electronic properties is fundamental for its chemical manipulation and for comprehending its reactivity.

The synthesis of ATA, which includes this compound as a component, is described as a condensation reaction between salicylic acid and formaldehyde (B43269) in the presence of sulfuric acid and a nitrite (B80452) source. mdpi.com The reaction likely proceeds through electrophilic aromatic substitution, where formaldehyde, activated by the acidic medium, reacts with the electron-rich salicylic acid rings, leading to methylene-bridged oligomers. The exact control of polymerization and the specific conditions that favor the formation of this compound over other oligomers are areas for further investigation.

The electronic properties of this compound can be inferred from theoretical studies on its constituent parts, such as salicylic acid. Density functional theory (DFT) calculations have been used to study the electronic structure of salicylic acid and its isomers. researchgate.netresearchgate.net These studies provide information on the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.netresearchgate.net For salicylic acid, the HOMO is typically localized on the phenyl ring and the hydroxyl group, while the LUMO is distributed over the carboxylic acid group. This suggests that the phenyl ring is susceptible to electrophilic attack, which is consistent with the proposed reaction pathway for its polymerization.

Table 3: Predicted Electronic Properties of Salicylic Acid (as a proxy for the monomeric unit of this compound)

| Property | Calculated Value (eV) | Method | Significance |

| HOMO Energy | -6.5 to -7.0 | DFT | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 | DFT | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 | DFT | Relates to the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net |

Note: These values are for salicylic acid and serve as an approximation. The electronic properties of this compound will be influenced by the presence of multiple salicylic acid units and the methylene (B1212753) bridges.

More detailed theoretical studies on the electronic structure of forma-urindicarboxylic acid itself are needed. Such studies could provide valuable information on its charge distribution, electrostatic potential, and other properties that govern its interactions with biological targets.

Emerging Research Directions and Future Perspectives

Development of Novel Analytical Probes Utilizing Formaurindicarboxylic Acid

The unique interactions of this compound with biological macromolecules, particularly nucleic acids and associated proteins, present an untapped opportunity for the development of novel analytical probes. While direct research in this area is still in its nascent stages, the foundational characteristics of the molecule suggest a promising future.

The core principle behind such probes would be the specific and detectable binding of this compound to its target molecules. For instance, its ability to interact with chromatin could be harnessed to develop probes for studying chromatin structure and dynamics in real-time. vulcanchem.com By conjugating this compound with fluorophores or other reporter molecules, it may be possible to create sensitive tools for imaging and quantifying changes in nuclear architecture during various cellular processes.

Future research could focus on:

Fluorescent Labeling: Synthesizing derivatives of this compound that incorporate fluorescent tags to visualize its localization within the cell nucleus.

Affinity Chromatography: Immobilizing this compound on a solid support to create affinity columns for isolating and identifying proteins that bind to it, thereby elucidating its molecular targets.

Biosensor Development: Integrating this compound into biosensor platforms to detect the presence of specific nucleic acid structures or DNA-binding proteins.

Exploration of Advanced Synthetic Methodologies

The preparation of this compound has been documented in patent literature, primarily focusing on its production for pharmaceutical applications as an anticoccidial agent. vulcanchem.com These methods have laid the groundwork for obtaining the compound and its salt forms. vulcanchem.com However, the increasing interest in its specific biological functions necessitates the development of more advanced and controlled synthetic strategies.

The conventional synthesis of the related aurintricarboxylic acid (ATA) involves the condensation of salicylic (B10762653) acid and formaldehyde (B43269). mdpi.com Given that this compound is often a component of crude ATA, modern synthetic organic chemistry techniques could be applied to selectively synthesize this compound with high purity and yield, minimizing the formation of other polymeric species.

Future synthetic explorations may include:

Structure-Activity Relationship (SAR) Studies: The development of modular synthetic routes would enable the systematic modification of the this compound scaffold. This would facilitate SAR studies to identify the key structural motifs responsible for its biological activity and to optimize its potency and selectivity.

Combinatorial Chemistry: Employing combinatorial approaches to generate libraries of this compound analogs for high-throughput screening, accelerating the discovery of new lead compounds with enhanced or novel biological activities.

Scalable and Green Synthesis: Designing more efficient, scalable, and environmentally friendly synthetic processes to meet potential future demands for research and therapeutic applications.

| Synthesis Aspect | Current Status | Future Direction |

| Core Synthesis | Documented in patent literature for pharmaceutical use. vulcanchem.comresearchgate.netwikipedia.org | Development of highly selective and high-yield synthetic routes. |

| Purity | Often present as a component in crude ATA mixtures. mdpi.comnih.gov | Methods to produce highly pure this compound, free of other polymeric species. |

| Derivatization | Salt forms are produced by reaction with alkali compounds. vulcanchem.com | Modular synthesis for systematic structural modifications and SAR studies. |

Unraveling Complex Biological Mechanisms Attributed to this compound

One of the most active areas of research is the elucidation of the precise biological mechanisms of this compound. It is known to be an effective anticoccidial agent, a property that has significant economic implications for the agricultural sector. vulcanchem.com The basis for this activity appears to lie in its effects on the cell nucleus and chromatin. vulcanchem.com

Studies have shown that this compound can induce nuclear swelling. nih.gov Furthermore, it exhibits a dual role in regulating nucleic acid synthesis: it inhibits the activity of RNA and DNA polymerases on a naked DNA template, yet it can stimulate RNA synthesis when the template is chromatin. nih.gov This latter effect is thought to occur through the dissociation of histones from the DNA, making the genetic material more accessible to the transcriptional machinery. nih.gov These findings suggest that the functional activities of crude aurintricarboxylic acid may, in fact, be due to contaminating substances like this compound. mdpi.comnih.gov

Key research questions to be addressed include:

Target Identification: What are the specific molecular targets of this compound within the cell nucleus? Does it bind directly to DNA, histones, or other chromatin-associated proteins?

Pathway Analysis: Which cellular signaling pathways are modulated by this compound? Its structural similarity to ATA suggests potential effects on pathways involving tyrosine phosphorylation. vulcanchem.com

Mechanism of Anticoccidial Action: How do its effects on nuclear processes translate to the disruption of the life cycle of coccidian parasites?

| Biological Effect | Observation | Potential Mechanism |

| Anticoccidial Activity | Effective against various coccidia species. vulcanchem.com | Disruption of parasitic life cycle through interference with nuclear function. vulcanchem.com |

| Nuclear Swelling | Induces strong nuclear swelling in isolated nuclei. nih.gov | Alteration of chromatin structure and nuclear envelope integrity. |

| Nucleic Acid Synthesis | Inhibits RNA/DNA polymerases on naked DNA; stimulates RNA synthesis on chromatin. nih.gov | Dissociation of histones from DNA, increasing template accessibility. nih.gov |

Potential as a Research Tool in Chemical Biology and Biochemistry

The distinct biological activities of this compound position it as a valuable research tool for probing fundamental processes in chemical biology and biochemistry. Molecules that can selectively modulate complex cellular machinery, such as transcription and chromatin remodeling, are in high demand for dissecting these intricate systems.

Its ability to differentiate between naked and chromatin-based DNA templates for transcription makes it a unique tool for studying the role of chromatin structure in gene regulation. nih.gov Researchers can use this compound to investigate the mechanisms of chromatin decondensation and its impact on the accessibility of the transcriptional machinery.

Potential applications as a research tool include:

Studying Chromatin Dynamics: Investigating the processes of chromatin remodeling and gene activation in vitro and in cell-based assays.

Inhibitor of Nucleic Acid-Protein Interactions: Serving as a general inhibitor to study the roles of various DNA and RNA binding proteins in cellular processes, similar to the broader applications of ATA. vulcanchem.com

Elucidating Drug Mechanisms: Using its known effects on the nucleus to understand the mechanisms of action of other drugs that target nuclear processes.

The transition of this compound from a perceived contaminant to a molecule of interest underscores a common theme in scientific discovery: the re-evaluation of complex mixtures can unveil components with significant and specific biological activities. Future research into its analytical applications, synthesis, and biological mechanisms will undoubtedly clarify its role and unlock its full potential as both a therapeutic lead and a powerful research tool.

Q & A

Q. How should researchers address gaps in this compound’s chronic toxicity data?

Q. What frameworks support interdisciplinary collaboration in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.